![molecular formula C9H12 B13347736 2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)
2-Ethynylspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylspiro[3.3]heptane typically involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for about 16 hours. The product is then purified using vacuum distillation or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynylspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The spirocyclic core can participate in substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynylspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: Its bioisosteric properties make it useful in the design of biologically active compounds, potentially leading to new drugs.
Medicine: It has been incorporated into the structures of various drugs, enhancing their potency and stability.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 2-Ethynylspiro[3.3]heptane exerts its effects is primarily through its ability to mimic benzene rings in biological systems. This allows it to interact with molecular targets in a similar manner to benzene-containing compounds. The spirocyclic structure provides unique steric and electronic properties, which can influence the binding affinity and activity of the compound in biological assays .
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Comparison: 2-Ethynylspiro[3.3]heptane is unique due to its non-coplanar exit vectors, which differentiate it from other saturated benzene bioisosteres. This structural feature can lead to distinct physicochemical properties and biological activities, making it a valuable scaffold in drug design and materials science .
Eigenschaften
Molekularformel |
C9H12 |
|---|---|
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
2-ethynylspiro[3.3]heptane |
InChI |
InChI=1S/C9H12/c1-2-8-6-9(7-8)4-3-5-9/h1,8H,3-7H2 |
InChI-Schlüssel |
TWIIXHFRISFZAW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2(C1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
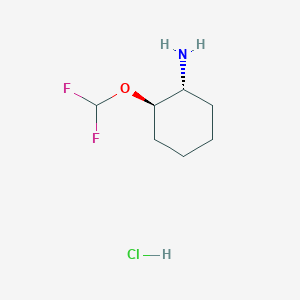
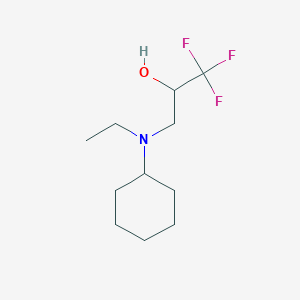
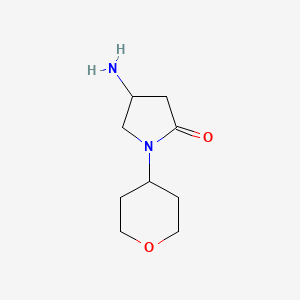
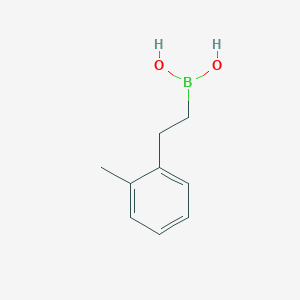
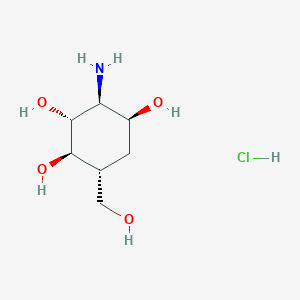
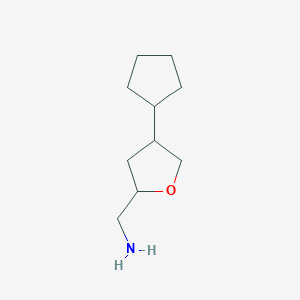
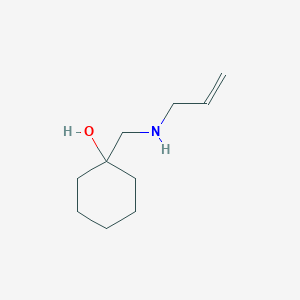
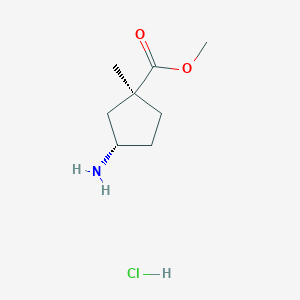

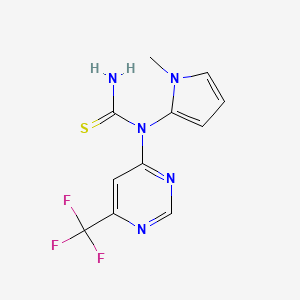
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)

